molecular formula C21H20ClN5O3S B2842440 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide CAS No. 887220-00-0

1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2842440
CAS No.: 887220-00-0
M. Wt: 457.93
InChI Key: NHGZYDJWNMOYPB-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a hydroxythiazolo[3,2-b][1,2,4]triazole moiety, and a piperidine carboxamide

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the thiazolo[3,2-b][1,2,4]triazole core.

    Attachment of the Chlorophenyl Group: This step may involve a substitution reaction where the chlorophenyl group is attached to the core structure.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through an amide coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the furan ring.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

    Hydrolysis: The amide bond in the piperidine carboxamide moiety can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide include:

  • 1-(2-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • 2-(2-Chlorophenyl)-3-(furan-2-yl)-1,2,4-triazole-5-carboxamide
  • 1-(2-Chlorophenyl)-2-(furan-2-yl)-1,2,3-triazole-4-carboxamide

These compounds share similar structural features but differ in the specific arrangement of functional groups, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its combination of a thiazolo[3,2-b][1,2,4]triazole core with a piperidine carboxamide moiety, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGZYDJWNMOYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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